Racemic vs. Enantiopure Configuration
The target compound (CAS 2203194-97-0) is supplied and specified as the racemic mixture (1:1 mixture of (R)- and (S)-enantiomers), whereas the enantiopure (R)-isomer hydrochloride carries CAS 1217475-54-1 and the (S)-isomer hydrochloride carries CAS 1998701-29-3 . The racemic form provides a baseline of undefined stereochemistry suitable for applications where chirality is either irrelevant to downstream steps or where the user intends to perform their own chiral resolution . In contrast, the enantiopure forms are specifically documented as intermediates in pharmaceutical synthesis targeting stereospecific biological interactions, with the (R)-configured variant explicitly associated with CNS-targeted and enzyme inhibitor applications .
| Evidence Dimension | Stereochemical configuration and procurement specification |
|---|---|
| Target Compound Data | Racemic mixture (1:1 R:S); CAS 2203194-97-0; HCl salt; MW 210.07 |
| Comparator Or Baseline | (R)-enantiomer HCl (CAS 1217475-54-1; MW 210.08) and (S)-enantiomer HCl (CAS 1998701-29-3; MW 210.07) |
| Quantified Difference | Racemic vs. enantiopure: 1:1 stereoisomer ratio vs. single enantiomer (>95% enantiomeric excess inferred from purity specification) |
| Conditions | Commercial vendor product specifications per AKSci and BenchChem technical datasheets |
Why This Matters
Selection between racemic and enantiopure forms directly impacts synthetic route design, analytical method requirements (achiral vs. chiral HPLC), and downstream biological interpretation in pharmacological studies.
